17beta-Estradiol-D3 3-beta-d-glucuronide
Overview
Description
17beta-Estradiol-D3 3-beta-d-glucuronide is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 17|A-Estradiol-3-|A-D-glucuronide-d3, also known as Estradiol 3-glucuronide, is the estrogen receptor . This compound is a naturally occurring and endogenous estrogen conjugate, specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body .
Mode of Action
Estradiol 3-glucuronide interacts with its targets by being deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .
Biochemical Pathways
Estradiol 3-glucuronide is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . This compound is a part of the estrogen metabolism pathway, where it serves as a means to reduce the hormonal activity of estradiol and aid in its elimination .
Pharmacokinetics
The pharmacokinetics of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its formation from estradiol in the liver, followed by its excretion in urine and bile . It has much higher water solubility than unconjugated estrogens like estradiol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 results in estrogenic activity via its conversion into estrogens . This conversion occurs in tissues that express the enzyme β-glucuronidase, such as the mammary gland . The resulting free estrogens can then bind to and activate estrogen receptors, leading to the various cellular and molecular effects associated with estrogen signaling.
Action Environment
The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme β-glucuronidase in various tissues can affect the degree of conversion of this compound into free estrogens . Additionally, factors affecting the function of the liver, where this compound is formed from estradiol, can also influence its levels and activity .
Biochemical Analysis
Biochemical Properties
The compound, 17|A-Estradiol-3-|A-D-glucuronide-d3, is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid and is eventually excreted in urine and bile . It interacts with enzymes such as UDP-glucuronosyltransferase and β-glucuronidase . These interactions involve the attachment and removal of glucuronic acid, respectively .
Cellular Effects
17|A-Estradiol-3-|A-D-glucuronide-d3 influences cell function by acting as a substrate for transport proteins like multidrug resistance protein 2 (MRP2) . It can affect cell signaling pathways and gene expression indirectly through its conversion into estradiol .
Molecular Mechanism
The molecular mechanism of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its conversion into estradiol by β-glucuronidase in tissues that express this enzyme . This conversion allows it to exert its effects at the molecular level, including binding interactions with estrogen receptors and changes in gene expression .
Temporal Effects in Laboratory Settings
As a glucuronide conjugate of estradiol, it is likely to be stable under physiological conditions .
Metabolic Pathways
17|A-Estradiol-3-|A-D-glucuronide-d3 is involved in the glucuronidation pathway, where it is formed from estradiol by the action of UDP-glucuronosyltransferase . It can also be converted back into estradiol by the action of β-glucuronidase .
Transport and Distribution
The transport and distribution of 17|A-Estradiol-3-|A-D-glucuronide-d3 within cells and tissues involve transport proteins like MRP2 . It is excreted in urine and bile, indicating its distribution to these fluids .
Subcellular Localization
The subcellular localization of 17|A-Estradiol-3-|A-D-glucuronide-d3 is likely to be within the cytoplasm, where it can be converted into estradiol by β-glucuronidase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Estradiol-D3 3-beta-d-glucuronide involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and the formation of glycosidic bonds. The reaction conditions typically require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or advanced synthetic techniques such as flow chemistry to enhance yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
17beta-Estradiol-D3 3-beta-d-glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
17beta-Estradiol-D3 3-beta-d-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6R)-6-{[(3R,5R,7R,8R,9S,10S,13R,14S)-17-{(2R)-5-[(Carboxymethyl)amino]-5-oxo-2-pentanyl}-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .
- (8R,9S,13S,14S,17S)-13-Methyl-17-octyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .
Uniqueness
The uniqueness of 17beta-Estradiol-D3 3-beta-d-glucuronide lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical and biological properties. This makes it a valuable compound for studying isotope effects and for use in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHJTRCBBDUOW-NCKPPFHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747722 | |
Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260231-06-8 | |
Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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